molecular formula C9H10N2O2 B6173960 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2498579-76-1

1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B6173960
CAS RN: 2498579-76-1
M. Wt: 178.2
InChI Key:
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Description

1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide (1-CPD) is an important synthetic compound which has a variety of uses in scientific research and development. It is a heterocyclic compound with a cyclopropyl ring, a ketone group, a pyridine ring, and a carboxamide group. 1-CPD has unique properties which make it suitable for use in a range of applications, including synthesis, drug discovery, and various biochemical and physiological studies.

Scientific Research Applications

1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a variety of uses in scientific research. It is used as a starting material for the synthesis of other compounds, such as drugs, pesticides, and other organic molecules. It is also used in drug discovery and development for its ability to bind to specific proteins or receptors. 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has also been used in biochemical and physiological studies, as it has the ability to interact with biological systems and modulate their activity.

Mechanism of Action

1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has the ability to interact with biological systems and modulate their activity. It binds to specific proteins or receptors, which then triggers a cascade of biochemical events. This can lead to changes in the cell’s metabolism, gene expression, or other physiological processes.
Biochemical and Physiological Effects
1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in metabolism, as well as regulate gene expression. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of applications. It is also relatively stable and has a low toxicity. However, it is important to note that 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound and can be difficult to obtain in large quantities.

Future Directions

1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a variety of potential future applications. It could be used in the development of new drugs and treatments, as it has the ability to bind to specific proteins or receptors. It could also be used in the development of new pesticides, as it has anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it could be used in the development of new materials, such as polymers, as it has the ability to interact with biological systems. Finally, it could be used in the development of new technologies, such as sensors and biosensors, as it has the ability to detect and respond to changes in the environment.

Synthesis Methods

1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide is typically synthesized by a two-step reaction sequence. The first step involves the addition of a cyclopropyl group to an aldehyde or ketone. This is done using a cyclopropanation reaction, where a cyclopropyl halide is added to the aldehyde or ketone in the presence of a base. The second step involves the addition of a pyridine ring to the cyclopropyl group, followed by the addition of a carboxamide group. This is done by reacting the cyclopropyl group with a pyridine derivative in the presence of a base. The final product is 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves the condensation of cyclopropylacetaldehyde with ethyl acetoacetate to form 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which is then converted to the amide by reaction with ammonia.", "Starting Materials": [ "Cyclopropylacetaldehyde", "Ethyl acetoacetate", "Ammonia" ], "Reaction": [ "Step 1: Condensation of cyclopropylacetaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.", "Step 2: Conversion of the carboxylic acid to the amide by reaction with ammonia in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide." ] }

CAS RN

2498579-76-1

Product Name

1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Molecular Formula

C9H10N2O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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